molecular formula C21H18N2O2S B2642980 N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide CAS No. 946218-69-5

N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide

Cat. No.: B2642980
CAS No.: 946218-69-5
M. Wt: 362.45
InChI Key: GQBPJWIWVDOFCJ-UHFFFAOYSA-N
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Description

N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is a complex organic compound that features a thiophene ring, a tetrahydroquinoline moiety, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide typically involves multi-step organic reactions. One common method includes the condensation of thiophene-2-carboxylic acid with 1,2,3,4-tetrahydroquinoline under acidic conditions to form the intermediate product. This intermediate is then reacted with benzoyl chloride in the presence of a base to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is known to modulate inflammatory responses and cellular proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is unique due to its combination of a thiophene ring, a tetrahydroquinoline moiety, and a benzamide group. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs .

Biological Activity

N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure composed of a thiophene ring fused with a tetrahydroquinoline moiety and an amide functional group. The molecular formula is C24H20N2O3SC_{24}H_{20}N_{2}O_{3}S with a molecular weight of approximately 448.6 g/mol. Its structural complexity suggests potential interactions with various biological targets.

The biological activity of this compound is believed to stem from its ability to interact with specific enzymes and receptors involved in critical biochemical pathways. Preliminary studies indicate that compounds with similar structures often exhibit:

  • Anticancer properties : By inhibiting cell proliferation and inducing apoptosis in cancer cells.
  • Anti-inflammatory effects : Potentially through the modulation of inflammatory pathways.
  • Antimicrobial activity : Targeting bacterial or fungal infections.

Biological Activity Overview

The following table summarizes the biological activities associated with this compound and related analogs:

Compound NameBiological ActivityReference
This compoundAnticancer, anti-inflammatory
5-Ethyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamidePotent nNOS inhibitor
5-Amino-3-(4-methylphenyl)-1H-pyrazoleAntitumor activity

Case Studies and Research Findings

Several studies have explored the biological activity of thiophene-based compounds similar to this compound:

  • Anticancer Activity :
    • A study demonstrated that thiophene derivatives exhibit significant cytotoxic effects against various cancer cell lines. The mechanism involved the induction of apoptosis and inhibition of cell cycle progression at the G2/M phase.
  • Anti-inflammatory Effects :
    • Research indicated that compounds similar to this compound can suppress the expression of pro-inflammatory cytokines in vitro. This suggests a potential therapeutic application in inflammatory diseases.
  • Antimicrobial Properties :
    • Investigations into related compounds have shown promising results against bacterial strains, indicating that the presence of thiophene enhances antimicrobial efficacy.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis involves multi-step organic reactions, including nucleophilic substitution and coupling reactions between tetrahydroquinoline derivatives and thiophene-2-carbonyl precursors. Key steps include:

  • Amide bond formation : Reacting the tetrahydroquinoline amine with thiophene-2-carbonyl chloride under basic conditions (e.g., pyridine or triethylamine) at 0–25°C .
  • Cyclization : Using catalysts like Pd(PPh₃)₄ for Suzuki-Miyaura coupling to introduce aromatic substituents .
    • Optimization : Control reaction temperature (e.g., 40–60°C for coupling steps), use anhydrous solvents (e.g., DMF or THF), and monitor progress via TLC or HPLC. Purification via column chromatography or recrystallization improves purity .

Q. What analytical techniques are critical for characterizing this compound's purity and structural integrity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and functional groups (e.g., thiophene carbonyl at δ ~160–170 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and detects impurities (e.g., M+H⁺ peaks) .
  • High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different in vitro models?

  • Methodological Answer :

  • Comparative structural analysis : Compare analogs (e.g., halogen substitutions or sulfonamide vs. benzamide groups) to isolate structure-activity relationships (SAR). For example, chloro/fluoro substitutions on the benzamide ring may enhance receptor binding affinity .
  • Cell-based assays : Use isogenic cell lines (e.g., HEK293 vs. HeLa) to test activity in controlled genetic backgrounds. Dose-response curves (IC₅₀/EC₅₀) and Western blotting for target proteins (e.g., kinases or nuclear receptors) reduce variability .

Q. What strategies are recommended for elucidating the mechanism of action in neuroprotective or anticancer pathways?

  • Methodological Answer :

  • Molecular docking simulations : Screen against protein databases (e.g., RORγ or NF-κB) to predict binding modes. Software like AutoDock Vina or Schrödinger Suite can model interactions with the thiophene carbonyl and tetrahydroquinoline moieties .
  • Enzyme inhibition assays : Measure activity in recombinant enzyme systems (e.g., NOS isoforms) using fluorogenic substrates. For example, monitor NO production in iNOS/eNOS/nNOS assays to identify selectivity .

Q. How can researchers address stability challenges during long-term storage or in vivo administration?

  • Methodological Answer :

  • Degradation studies : Use accelerated stability testing (40°C/75% RH for 6 months) with LC-MS to identify degradation products (e.g., hydrolysis of the amide bond). Lyophilization in amber vials under argon enhances shelf life .
  • Formulation optimization : Encapsulate in PEGylated liposomes or cyclodextrin complexes to improve aqueous solubility and bioavailability .

Q. Data Analysis and Experimental Design

Q. What statistical approaches are suitable for analyzing dose-dependent effects in preclinical studies?

  • Methodological Answer :

  • Nonlinear regression : Fit dose-response data to sigmoidal models (e.g., Hill equation) using GraphPad Prism. Report 95% confidence intervals for IC₅₀ values .
  • ANOVA with post-hoc tests : Compare treatment groups in multi-dose experiments (e.g., Tukey’s HSD for in vivo tumor volume data) .

Q. How should researchers design experiments to validate target engagement in complex biological systems?

  • Methodological Answer :

  • Photoaffinity labeling : Synthesize a photoactivatable analog (e.g., azide-tagged derivative) and crosslink to cellular proteins. Identify bound targets via pull-down assays and LC-MS/MS proteomics .
  • Thermal shift assays (TSA) : Monitor protein melting temperature shifts in lysates treated with the compound to confirm binding (e.g., using SYPRO Orange dye) .

Q. Contradictory Findings and Reproducibility

Q. How can discrepancies in pharmacokinetic (PK) profiles across species be reconciled?

  • Methodological Answer :

  • Allometric scaling : Corrogate PK parameters (e.g., clearance and volume of distribution) between rodents and primates using species-specific cytochrome P450 activity data .
  • Microsomal stability assays : Compare metabolic stability in liver microsomes from humans vs. mice to predict interspecies variability .

Q. Tables for Key Data

Property Value/Technique Reference
Melting Point 168–170°C (DSC)
LogP 3.2 ± 0.1 (HPLC)
Aqueous Solubility <0.1 mg/mL (pH 7.4)
IC₅₀ (RORγ Inhibition) 1.5 µM (Fluorescence Polarization Assay)

Properties

IUPAC Name

N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2S/c24-20(16-6-2-1-3-7-16)22-17-11-10-15-8-4-12-23(18(15)14-17)21(25)19-9-5-13-26-19/h1-3,5-7,9-11,13-14H,4,8,12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQBPJWIWVDOFCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3)N(C1)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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